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Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Fluoro-6-phenoxybenzaldehyde. As a compound of interest in synthetic chemistry and
drug discovery, understanding its structural features through spectroscopic analysis is
paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols
for their acquisition.

Predicted Spectroscopic Data

While direct experimental spectra for 2-Fluoro-6-phenoxybenzaldehyde are not readily
available in public databases, its spectroscopic characteristics can be reliably predicted based
on data from structurally similar compounds, including 2-fluorobenzaldehyde, 2-
phenoxybenzaldehyde, and related substituted aromatic ethers and aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule. The predicted chemical shifts for 2-Fluoro-6-phenoxybenzaldehyde are
presented in the tables below.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Fluoro-6-phenoxybenzaldehyde
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aldehydic proton (-
~10.4 S 1H veep (
CHO)
~75-7.7 m 1H Aromatic proton
~7.2-7.4 m 2H Aromatic protons
~7.0-7.2 m 3H Aromatic protons
~6.8-7.0 m 2H Aromatic protons

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic
region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Fluoro-6-phenoxybenzaldehyde

Chemical Shift (ppm) Assignment

~189 Aldehydic carbon (C=0)
~160 (d) C-F

~155 C-O (phenoxy)

~135 Quaternary aromatic carbon
~130 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~118 (d) Aromatic CH

~115 (d) Quaternary aromatic carbon

Note: The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling.
Other carbons in close proximity may also exhibit smaller coupling constants.
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Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted
characteristic vibrational frequencies for 2-Fluoro-6-phenoxybenzaldehyde are summarized
below.

Table 3: Predicted IR Absorption Bands for 2-Fluoro-6-phenoxybenzaldehyde

Wavenumber (cm—?) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2850, ~2750 Medium Aldehydic C-H stretch

~1700 Strong Aldehydic C=0 stretch

~1600, ~1480 Medium-Strong Aromatic C=C bending

~1250 Strong Aryl C-F stretch

~1220 Strong Aryl-O-Aryl asymmetric stretch

Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation
pattern of a molecule, aiding in the confirmation of its elemental composition.

Table 4: Predicted Mass Spectrometry Data for 2-Fluoro-6-phenoxybenzaldehyde

m/z Interpretation
~214 Molecular ion (M*)
~213 [M-H]*

~185 [M-CHOJ*

~121 [M-CsHsO]*

~77 [CeHs]*
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Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the
spectroscopic data for a solid organic compound such as 2-Fluoro-6-phenoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 2-Fluoro-6-phenoxybenzaldehyde is accurately weighed and
dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClIs, Acetone-de) in a clean,
dry NMR tube.

« A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration.

e The tube is capped and gently agitated to ensure complete dissolution and homogeneity.
Instrumentation and Data Acquisition:
o The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

e For *H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of
1-2 seconds.

e For 3C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and
enhance signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e The ATR crystal (e.g., diamond) is cleaned with an appropriate solvent (e.g., isopropanol)
and a background spectrum is recorded.

o A small amount of solid 2-Fluoro-6-phenoxybenzaldehyde is placed directly onto the ATR
crystal.

e Pressure is applied to ensure good contact between the sample and the crystal.
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Data Acquisition:
e The spectrum is typically recorded over a range of 4000-400 cm~1,

e Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS):

o Sample Introduction: A dilute solution of 2-Fluoro-6-phenoxybenzaldehyde in a volatile
solvent (e.g., methanol, dichloromethane) is prepared. The sample can be introduced into
the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for
separation from any impurities.[1]

 lonization: In the ion source, the molecules are bombarded with a high-energy electron beam
(typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a novel compound like 2-Fluoro-6-phenoxybenzaldehyde.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1346851?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_2_Chloro_6_fluorobenzaldehyde.pdf
https://www.benchchem.com/product/b1346851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis
Mass Spectrometry

A
Compound Synthesis & Purification Data Interpretation & Structure Elucidation

Synthesis of » Purification ' L’l Data Processing . h
(2-Fluoro-6-phenoxybenzaldehyde (e.g., Chromatography, Recrystallization)ﬁuIR Spectroscopy r & Analysis Shictireleontimmanof
NMR Spectroscopy
(1H' 13C)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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